4-((2s)-2-Methylbutyl)benzoic acid

Beschreibung

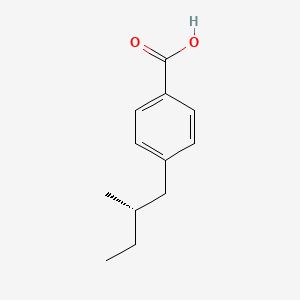

4-((2S)-2-Methylbutyl)benzoic acid (CAS: 62614-48-6) is a benzoic acid derivative with a chiral 2-methylbutyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₈H₂₀O₂, and it has a molar mass of 268.35 g/mol . The stereochemistry of the 2-methylbutyl group (S-configuration) may influence its biological activity and physicochemical properties, such as solubility and intermolecular interactions. This compound is structurally characterized by a hydrophobic branched alkyl chain, making it a candidate for applications in surfactants, liquid crystals, or bioactive molecules.

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

4-[(2S)-2-methylbutyl]benzoic acid |

InChI |

InChI=1S/C12H16O2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |

InChI-Schlüssel |

OOJNHQQNTIEJDO-VIFPVBQESA-N |

Isomerische SMILES |

CC[C@H](C)CC1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

CCC(C)CC1=CC=C(C=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy/Ester Substituents

4-(Decyloxy)benzoic Acid 4-[(2S)-2-Methylbutyl]phenyl Ester (CAS: 69777-63-5)

- Molecular Formula : C₂₈H₄₀O₃

- Molar Mass : 424.62 g/mol

- Key Features: This ester derivative replaces the carboxylic acid group with a decyloxy chain, significantly increasing lipophilicity. It has low solubility (1.3E-6 g/L at 25°C) and a density of 0.991 g/cm³ . The extended alkyl chain enhances its utility in liquid crystal formulations or non-polar solvents.

p-(2-Methylbutyl)phenyl (S)-4-(Dodecyloxy)benzoate

- Molecular Formula : C₃₀H₄₄O₃ (CAS: 83846-95-1)

- Molar Mass : 452.68 g/mol

- Key Features: As a non-ionic surfactant, this compound combines a dodecyloxy chain with the 2-methylbutyl group, improving amphiphilic properties. The longer alkoxy chain enhances its applicability in emulsion stabilization and detergent formulations .

Structural Trends

- Chain Length Impact : Increasing alkoxy chain length (e.g., decyl vs. dodecyl) correlates with higher molecular weight, reduced solubility, and enhanced surfactant behavior.

- Functional Groups : Ester derivatives exhibit greater hydrolytic stability compared to amides but less than carboxylic acids.

Analogs with Amide and Acyl Substituents

4-(2-Methylbenzoylamino)-2-methylbenzoic Acid (CAS: 317374-08-6)

- Molecular Formula: C₁₇H₁₇NO₃

- Molar Mass : 283.32 g/mol

- This compound is an intermediate in synthesizing pharmaceuticals like tolvaptan .

2-(4-Methylbenzoyl)benzoic Acid (CAS: 85-55-2)

- Molecular Formula : C₁₅H₁₂O₃

- Molar Mass : 240.25 g/mol

- Key Features : The ortho-substituted methylbenzoyl group creates steric hindrance, reducing reactivity compared to para-substituted analogs. It is used in organic synthesis and as a biochemical reagent .

(±)-Nordihydroguaiaretic Acid (NDGA; CAS: 500-38-9)

- Molecular Formula : C₁₈H₂₂O₄

- Molar Mass : 302.37 g/mol

- Key Features : A natural lignan with antioxidant and anti-inflammatory properties. Unlike 4-((2S)-2-methylbutyl)benzoic acid, NDGA has two catechol groups, enabling radical scavenging .

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives

- Key Features: These amide/ester derivatives were designed as selective butyrylcholinesterase (BChE) inhibitors. Modifications at the benzoic acid core (e.g., methylbutyl vs. dihydroisoquinoline groups) influence enzyme affinity and selectivity .

Physicochemical and Functional Comparison

Table 1: Key Properties of this compound and Analogs

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Application |

|---|---|---|---|---|---|

| This compound | 62614-48-6 | C₁₈H₂₀O₂ | 268.35 | Not reported | Surfactants, LC research |

| 4-(Decyloxy)benzoic acid ester [10] | 69777-63-5 | C₂₈H₄₀O₃ | 424.62 | 1.3E-6 g/L | Liquid crystals |

| NDGA [4] | 500-38-9 | C₁₈H₂₂O₄ | 302.37 | Low in water | Antioxidant therapies |

| 4-(2-Methylbenzoylamino) analog [11] | 317374-08-6 | C₁₇H₁₇NO₃ | 283.32 | Moderate | Pharmaceutical intermediate |

Functional Implications of Structural Differences

- Hydrophobicity : Longer alkyl/alkoxy chains (e.g., decyl, dodecyl) increase lipophilicity, favoring membrane permeability and surfactant applications.

- Stereochemistry : The S-configuration in this compound may enhance chiral recognition in biological systems compared to racemic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.